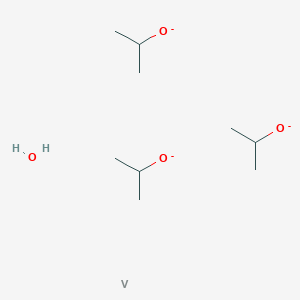
Vanadium(3+) hydrate tris(propan-2-olate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisopropoxyvanadium(V) oxide, also known as vanadium(V) oxytriisopropoxide, is a chemical compound with the formula OV(OCH(CH3)2)3. It is a pale yellow-orange liquid that is sensitive to moisture and air. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triisopropoxyvanadium(V) oxide can be synthesized through the reaction of vanadium pentoxide (V2O5) with isopropanol (C3H8O) under controlled conditions. The reaction typically involves heating vanadium pentoxide with isopropanol in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
V2O5+6C3H8O→2OV(OCH(CH3)2)3+3H2O
Industrial Production Methods
In industrial settings, the production of triisopropoxyvanadium(V) oxide involves large-scale reactors where vanadium pentoxide and isopropanol are mixed and heated under controlled temperatures and pressures. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triisopropoxyvanadium(V) oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanadium(V) oxide (V2O5).
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: The isopropoxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Various ligands such as ethoxide (C2H5O) or acetylacetonate (C5H7O2) can be used for substitution reactions.
Major Products Formed
Oxidation: Vanadium(V) oxide (V2O5)
Reduction: Lower oxidation states of vanadium compounds
Substitution: Vanadium complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Triisopropoxyvanadium(V) oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various vanadium complexes and catalysts. It is also employed in organic synthesis and polymerization reactions.
Biology: Research studies have explored its potential as a biological probe and its interactions with biomolecules.
Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the production of coatings, thin films, and as a catalyst in petrochemical processes.
Wirkmechanismus
The mechanism of action of triisopropoxyvanadium(V) oxide involves its ability to coordinate with various ligands and participate in redox reactions. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Vanadium(V) oxytriethoxide (OV(OCH2CH3)3)
- Vanadium(V) oxytripropoxide (OV(OCH2CH2CH3)3)
- Vanadium(III) acetylacetonate (V(C5H7O2)3)
Uniqueness
Triisopropoxyvanadium(V) oxide is unique due to its specific isopropoxy ligands, which provide distinct steric and electronic properties compared to other vanadium compounds. This uniqueness allows it to participate in specific reactions and applications that other vanadium compounds may not be suitable for.
Eigenschaften
Molekularformel |
C9H23O4V-3 |
|---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
propan-2-olate;vanadium;hydrate |
InChI |
InChI=1S/3C3H7O.H2O.V/c3*1-3(2)4;;/h3*3H,1-2H3;1H2;/q3*-1;; |
InChI-Schlüssel |
COSYNXYURHUPEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].O.[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



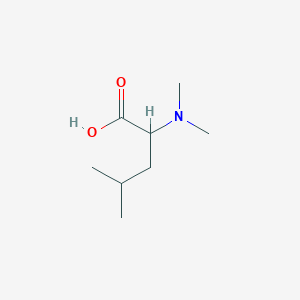
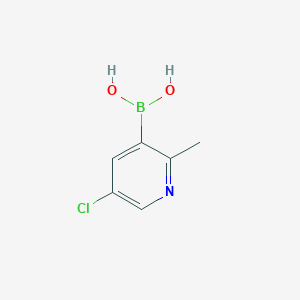
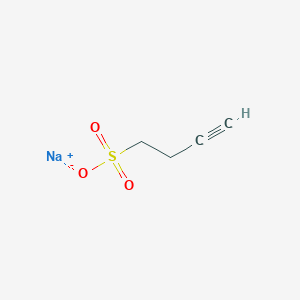

![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
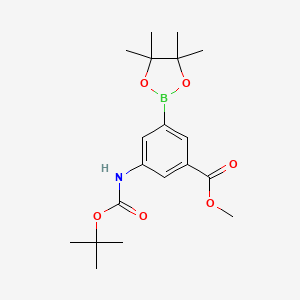
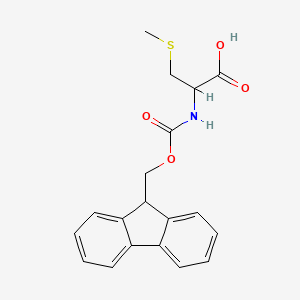
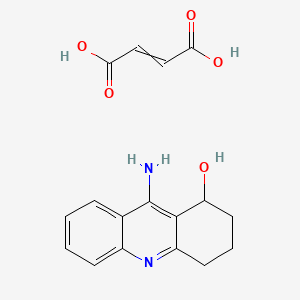
![(R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12505359.png)
![Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12505365.png)
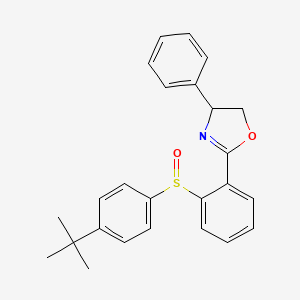
![N-[4-(benzyloxy)phenyl]-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B12505405.png)
